molecular formula C48H30 B14260694 Phenanthrene, 9,9',9''-(1,3,5-benzenetriyl)tris- CAS No. 151965-47-8

Phenanthrene, 9,9',9''-(1,3,5-benzenetriyl)tris-

Cat. No.: B14260694
CAS No.: 151965-47-8
M. Wt: 606.7 g/mol
InChI Key: UGBUVRINPAWYDW-UHFFFAOYSA-N
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Description

Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is a complex organic compound with a unique structure that consists of three phenanthrene units connected through a central benzene ring. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into phenanthrenequinone using oxidizing agents like chromic acid.

    Reduction: Reduction reactions can produce 9,10-dihydrophenanthrene using hydrogen gas and catalysts like Raney nickel.

    Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Hydrogen gas, Raney nickel.

    Halogenating Agents: Bromine, chlorine.

Major Products

    Phenanthrenequinone: Formed through oxidation.

    9,10-Dihydrophenanthrene: Formed through reduction.

    Halogenated Phenanthrene Derivatives: Formed through substitution reactions.

Scientific Research Applications

Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential effects on living organisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A simpler PAH with three fused benzene rings.

    Anthracene: Another PAH with a linear arrangement of three benzene rings.

    Phenanthroline: A derivative of phenanthrene with nitrogen atoms in the structure.

Uniqueness

Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is unique due to its complex structure, which provides distinct chemical and physical properties

Properties

CAS No.

151965-47-8

Molecular Formula

C48H30

Molecular Weight

606.7 g/mol

IUPAC Name

9-[3,5-di(phenanthren-9-yl)phenyl]phenanthrene

InChI

InChI=1S/C48H30/c1-4-16-37-31(13-1)28-46(43-22-10-7-19-40(37)43)34-25-35(47-29-32-14-2-5-17-38(32)41-20-8-11-23-44(41)47)27-36(26-34)48-30-33-15-3-6-18-39(33)42-21-9-12-24-45(42)48/h1-30H

InChI Key

UGBUVRINPAWYDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC(=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

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